An In-depth Technical Guide to the Properties of 2-fluoro-N-phenylaniline
An In-depth Technical Guide to the Properties of 2-fluoro-N-phenylaniline
This technical guide provides a comprehensive overview of the known properties of 2-fluoro-N-phenylaniline, a fluorinated aromatic amine of interest to researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of extensive experimental data for this specific compound, this guide also includes comparative data for the closely related precursor, 2-fluoroaniline, to provide a broader context for its potential characteristics.
Core Properties of 2-fluoro-N-phenylaniline
2-fluoro-N-phenylaniline, with the CAS number 328-20-1, is a substituted diarylamine. Its structure features a phenyl group attached to the nitrogen atom of 2-fluoroaniline.
Physicochemical Properties
A summary of the available physicochemical data for 2-fluoro-N-phenylaniline is presented below. For comparison, the properties of 2-fluoroaniline are also included.
| Property | 2-fluoro-N-phenylaniline | 2-fluoroaniline |
| CAS Number | 328-20-1[1][2][3] | 348-54-9[4] |
| Molecular Formula | C₁₂H₁₀FN[2][3] | C₆H₆FN[4] |
| Molecular Weight | 187.22 g/mol [3] | 111.12 g/mol [4] |
| Appearance | Yellow to colorless oil/liquid[5] | Yellow liquid[6] |
| Boiling Point | 111-112 °C at 3 Torr[1][5]; 147-148 °C at 15 mmHg[2] | Not Available |
| Melting Point | Not Available | Not Available |
| Density | 1.172 g/cm³[2] | Not Available |
| Flash Point | 117.6 °C[2] | Not Available |
| Refractive Index | 1.613[2] | Not Available |
| LogP | 3.64230[2] | Not Available |
Spectral Data
Spectroscopic data is crucial for the structural elucidation and identification of 2-fluoro-N-phenylaniline.
| Technique | Data for 2-fluoro-N-phenylaniline |
| ¹H NMR | (400 MHz, CDCl₃): δ 7.31 – 7.24 (m, 3H), 7.09 (dd, J = 8.4, 0.9 Hz, 2H), 7.07 – 6.92 (m, 3H), 6.86 – 6.75 (m, 1H), 5.76 (br s, 1H, NH)[7] |
| ¹³C NMR | (100 MHz, CDCl₃): 152.8, 141.9, 131.6, 129.2, 124.1, 121.7, 120.4, 118.6, 117.1, 115.3[7] |
| Mass Spec. | (ESI): m/z = 188 (M⁺ + H)[7] |
| IR | Data not available. |
Safety and Toxicology
For a contextual understanding of potential hazards, the safety profile of the related compound, 2-fluoroaniline, is summarized below. It is crucial to handle 2-fluoro-N-phenylaniline with similar precautions until specific data becomes available.
Safety Profile of 2-fluoroaniline (CAS 348-54-9)
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Hazard Statements: Flammable liquid and vapor (H226), Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage (H318), May cause respiratory irritation (H335).[8][9]
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Toxicity: Toxic if swallowed, in contact with skin, and if inhaled.[10] May cause an allergic skin reaction.[10] Suspected of causing genetic defects and may cause cancer.[10] Inhalation or ingestion can lead to cyanosis, headache, drowsiness, and nausea.[10]
Experimental Protocols
Synthesis of 2-fluoro-N-phenylaniline via Mechanochemical Ullmann Coupling
A reported method for the synthesis of 2-fluoro-N-phenylaniline involves a mechanochemical (ball-milling) approach based on the Ullmann condensation.[7]
Materials:
-
2-fluoroaniline
-
Phenylboronic acid
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Potassium carbonate (K₂CO₃)
-
Silica gel
-
Ethyl ether
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Planetary-centrifugal mill (e.g., AGO-2) with stainless steel vials and balls
-
Rotary evaporator
-
Standard laboratory glassware
-
Column chromatography setup with silica gel (300–400 mesh)
Procedure:
-
To a screw-capped stainless steel vial, add phenylboronic acid (5 mmol), 2-fluoroaniline (7 mmol), Cu(OAc)₂·H₂O (1 equivalent), K₂CO₃ (2.5 equivalents), and silica gel (2.5 g).
-
Add stainless steel balls (a mix of different sizes, e.g., ~50 large and ~60 small) to the vial.
-
Place the vial in the planetary-centrifugal mill and operate at a rotational speed of 1290 rpm. The milling cycle consists of 15 minutes of milling followed by a 10-minute pause for cooling, repeated six times.
-
After milling, transfer the reaction mixture from the vial into a flask using ethyl ether to dissolve the product.
-
Wash the ethyl ether solution with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo using a rotary evaporator to obtain the crude product.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to isolate the pure 2-fluoro-N-phenylaniline.
Visualizations
Synthesis Workflow of 2-fluoro-N-phenylaniline
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. Page loading... [guidechem.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]
- 6. nbinno.com [nbinno.com]
- 7. rsc.org [rsc.org]
- 8. lobachemie.com [lobachemie.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. aarti-industries.com [aarti-industries.com]
